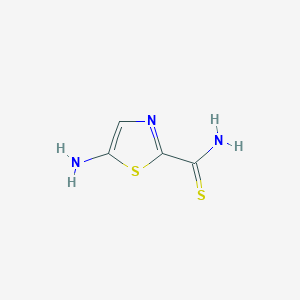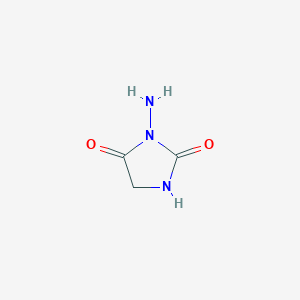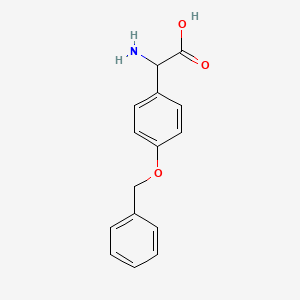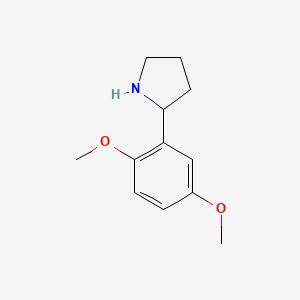
2-(2,5-Dimethoxyphenyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines are reported using benzotriazole and phenylglycinol, leading to chiral pyrrolidine synthons that react with various organometallic reagents to afford substituted pyrrolidines . Another paper describes the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine and its derivatives through acylation with chlorocarbonyl compounds, indicating the versatility of pyrrolidine as a scaffold for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. X-ray crystallography is often used to confirm the crystal structure of these compounds. For example, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography, which is essential for understanding the stereochemistry and reactivity of the molecule . Similarly, the relative stereochemistry of dimethoxycarbonyl groups in a fulleropyrrolidine derivative was established by NMR spectroscopy .
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions that are significant for their application in medicinal chemistry and materials science. For instance, the acylated fulleropyrrolidine derivatives react with alcohols and amines to form multifullerene derivatives, demonstrating the reactivity of the pyrrolidine ring towards nucleophilic substitution . Another study reports the binding affinities of pyrrolidine analogues for dopamine receptors, which is a result of specific structural modifications on the pyrrolidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, novel polyimides derived from a pyridine-containing dianhydride monomer with pyrrolidine moieties in the main chain exhibit good solubility, thermal stability, and mechanical properties, highlighting the impact of the pyrrolidine structure on material properties . The photophysical and electrochemical properties of pyridine derivatives with dimethoxyphenyl and pyrazinyl substituents were studied, showing the influence of the pyrrolidine moiety on the electronic properties of the compounds .
Aplicaciones Científicas De Investigación
Summary of the Application
“2-(2,5-Dimethoxyphenyl)pyrrolidine” is involved in the Cadogan reaction of 2-aryl-3-nitropyridines, which leads to δ-carbolines . This compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .
Methods of Application or Experimental Procedures
The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid . The reduction with tris (trimethylsilyl) phosphite was performed under microwave irradiation .
Results or Outcomes
A heterogeneous mixture was obtained, containing mainly the anticipated δ-carboline, accompanied by the aminopyridine as a simple reduction product and the ring-contracted dimethoxyphenylpyrrole carbonitrile .
Application in Proteomics Research
Summary of the Application
“2-(2,5-Dimethoxyphenyl)pyrrolidine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Results or Outcomes
Application in Drug Discovery
Summary of the Application
Pyrrolidine, which is a part of the “2-(2,5-Dimethoxyphenyl)pyrrolidine” molecule, is a versatile scaffold for novel therapeutic agents . It is used in the synthesis of new bioactive compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALIAQQGBEXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392965 | |
| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
91564-44-2 | |
| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





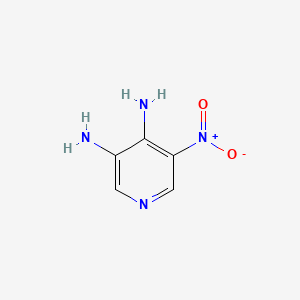

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)
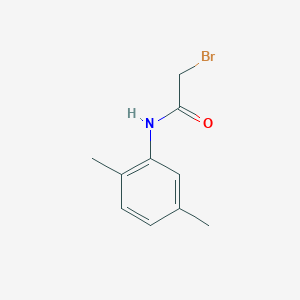
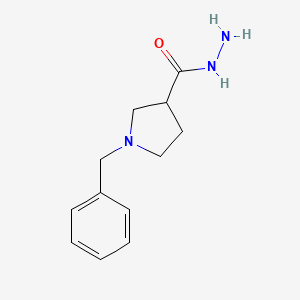


![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
